3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo-pyrimidines. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents due to its unique structural features and biological activities.
3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is classified as a halogenated pyrazolo-pyrimidine derivative. It falls under the broader category of nitrogen-containing heterocycles, which are significant in pharmaceutical chemistry due to their diverse biological activities.
The synthesis of 3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from simpler precursors. Common methods include:
The synthesis may require specific reagents and conditions such as:
The molecular structure of 3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine features a fused pyrazole and pyrimidine ring system with two methyl groups at the 1 and 6 positions. The presence of bromine at position 3 and chlorine at position 4 contributes to its reactivity and potential biological activity.
Key structural data includes:
3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine can participate in various chemical reactions due to its electrophilic nature:
These reactions often require specific conditions such as:
Analytical techniques such as thin-layer chromatography or high-performance liquid chromatography are commonly employed to monitor reaction progress.
The mechanism of action for 3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine involves interactions with biological targets, primarily enzymes or receptors relevant in various biochemical pathways.
Research indicates that compounds within this class may exhibit:
The physical properties include:
Chemical properties include:
Relevant analyses might include spectroscopic techniques (e.g., nuclear magnetic resonance spectroscopy) to confirm structure and purity.
3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
This compound exemplifies the importance of heterocyclic chemistry in medicinal applications and highlights the ongoing research into its potential uses in pharmaceuticals.
This halogenated pyrazolo[3,4-d]pyrimidine derivative represents a structurally specialized and synthetically versatile scaffold within nitrogen-rich heterocyclic chemistry. Characterized by its bromo and chloro substituents at the 3- and 4-positions and methyl groups at the 1- and 6-positions, this compound serves as a critical synthetic intermediate for accessing pharmacologically active molecules. Its defined regiochemistry and halogen reactivity profile enable targeted derivatization, making it valuable for constructing complex molecular architectures relevant to medicinal chemistry and materials science [1] [2] [8].
Pyrazolo[3,4-d]pyrimidines constitute a fused bicyclic system featuring a pyrazole ring condensed with a pyrimidine ring at the 3,4- and 4,3- bonds, respectively. Systematic naming follows IUPAC rules where the bridgehead atoms are prioritized. For the specific compound 3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1276056-74-6), the name explicitly defines:
Its molecular formula is C₇H₆BrClN₄, with a molecular weight of 261.51 g/mol. Key structural identifiers include:
Table 1: Structural Features and Nomenclature of Related Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name | Molecular Formula | CAS Number | Key Substituents | Structural Role |
---|---|---|---|---|
3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | C₇H₆BrClN₄ | 1276056-74-6 | 3-Br, 4-Cl, 1-CH₃, 6-CH₃ | Electrophile for nucleophilic displacement |
4-Chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | C₇H₇ClN₄ | 98550-75-5 | 4-Cl, 1-CH₃, 6-CH₃ | Precursor for 3-bromination |
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | C₅H₂BrClN₄ | 90914-41-3 | 3-Br, 4-Cl | Unsubstituted N-H analog |
6-Amino-3-bromo-4-chloropyrazolo[3,4-d]pyrimidine | C₅H₃BrClN₅ | - | 3-Br, 4-Cl, 6-NH₂ | C6-amino functionalized derivative |
Halogen atoms, particularly bromine and chlorine, impart critical electronic and reactive properties to the pyrazolo[3,4-d]pyrimidine core:
Electronic Modulation: The electron-withdrawing nature of chlorine (C4) and bromine (C3) reduces electron density at adjacent carbon atoms, facilitating nucleophilic aromatic substitution (SNAr). Bromine’s enhanced polarizability and lower bond dissociation energy compared to chlorine make C3 particularly susceptible to displacement by nucleophiles (e.g., amines, thiols) under milder conditions. This differential reactivity allows sequential functionalization—C4 chlorine substitution often precedes C3 bromine replacement due to greater activation by the pyrimidine nitrogen [2] [8].
Steric and Lipophilic Effects: Halogens contribute to increased molecular weight and lipophilicity, influencing solubility, crystallinity, and biomolecular interactions. Predicted density for this compound is 1.96±0.1 g/cm³, reflecting dense packing in the solid state [2].
Synthetic Versatility: This compound serves as a polyfunctional intermediate. The C4 chlorine undergoes displacement to introduce amino, alkoxy, or thio groups, critical for generating kinase inhibitor scaffolds like 4-aminopyrazolo[3,4-d]pyrimidines. Subsequent C3 bromine substitution allows further diversification. For example, in CDK2 inhibitor synthesis, such intermediates undergo Pd-catalyzed cross-coupling to install aryl or heteroaryl groups [3] .
Table 2: Synthetic Applications of 3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Reaction Type | Conditions | Typical Products | Application Relevance |
---|---|---|---|
Nucleophilic Substitution (C4) | Amines, 60-100°C, polar aprotic solvents | 4-Amino-3-bromo-1,6-dimethyl-pyrazolo[3,4-d]pyrimidines | Kinase inhibitor precursors (e.g., Src/Abl inhibitors) |
Nucleophilic Substitution (C3) | Thiols/amines, Pd catalysis | 3-Substituted-4-chloro derivatives | Access to biaryl or heteroaryl analogs |
Cross-Coupling | Suzuki-Miyaura, Stille coupling | 3-Aryl/heteroaryl-4-chloro derivatives | Extended π-systems for target engagement |
Early research focused on pyrazolo[3,4-d]pyrimidines as purine mimetics due to their isosteric relationship with adenine. The strategic incorporation of halogen atoms emerged as a method to improve synthetic control and modulate bioactivity:
Key Synthetic Advances: The development of robust routes to 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 98550-75-5) provided the foundation for synthesizing the title compound. Direct bromination at C3 using reagents like POBr₃ or bromine in DMF introduced the critical bromo functionality while retaining the C4 chlorine. This regioselective functionalization enabled efficient gram-scale synthesis [6] [8].
Biological Relevance: Halogenated derivatives gained prominence as kinase inhibitor intermediates. Research demonstrated that 4-amino substituted pyrazolo[3,4-d]pyrimidines—synthesized from 4-chloro or 3-bromo-4-chloro precursors—exhibited potent inhibitory activity against tyrosine kinases (e.g., Src, Abl) and serine/threonine kinases (e.g., CDK2). Notably, dual Src/Abl inhibitors derived from similar bromo-chloro intermediates showed promise in overcoming imatinib resistance in chronic myeloid leukemia (CML). These compounds inhibited Bcr-Abl phosphorylation and reduced proliferation in K-562 and KU-812 leukemia cell lines, establishing the pyrazolo[3,4-d]pyrimidine core as a privileged scaffold in oncology drug discovery [3] .
Recent Developments: Contemporary studies exploit the reactivity of this compound to generate fused systems like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, evaluated as CDK2 inhibitors with sub-micromolar IC₅₀ values. Thioglycoside derivatives synthesized from analogous intermediates demonstrated potent antiproliferative effects against breast (MCF-7), colorectal (HCT-116), and liver (HepG-2) cancer cell lines, highlighting ongoing therapeutic applications .
Table 3: Biological Activities of Pyrazolo[3,4-d]pyrimidine Derivatives from Bromo-Chloro Intermediates
Biological Target | Derivative Class | Reported Activity | Reference |
---|---|---|---|
Dual Src/Abl Kinases | 4-(Arylamino)-1,6-dimethyl derivatives | Kᵢ (Abl) < 0.5 μM; Antiproliferative in K-562 cells | [3] |
CDK2/Cyclin A | Pyrazolo-triazolopyrimidines | IC₅₀ = 0.057–0.119 μM (vs. Sorafenib IC₅₀=0.184 μM) | |
Antileukemic Agents | N1-(2-Chloro-2-phenylethyl) analogs | Proapoptotic effects in Bcr-Abl+ cell lines | [3] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: